Physicochemical Differentiation vs. the Simplest ATC Analog (5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, CAS 20317-25-3)
The target compound differs substantially from the minimally substituted 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3, C₉H₉N₅O, MW ~203 g/mol) in key drug-likeness descriptors. The N1-phenylcarbamoylmethyl and N-phenylcarboxamide substituents increase molecular weight by ~133 g/mol, raise logP by approximately 1.4 units, and add two hydrogen-bond donors and two acceptors, while expanding the topological polar surface area (TPSA) [1]. These differences translate into distinct permeability, solubility, and target-binding profiles that render the two compounds non-interchangeable in biological assays.
| Evidence Dimension | Molecular weight, lipophilicity, H-bond capacity, TPSA |
|---|---|
| Target Compound Data | MW 336.3 g/mol; XLogP3 2.1; HBD 3; HBA 5; TPSA 115 Ų; Rotatable bonds 5 [1] |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 20317-25-3): MW ~203.2 g/mol; XLogP3 ~0.7; HBD ~1; HBA ~4; TPSA ~97 Ų (estimated from structure) [1] |
| Quantified Difference | ΔMW ≈ +133 g/mol; ΔXLogP3 ≈ +1.4; ΔHBD +2; ΔHBA +1; ΔTPSA ≈ +18 Ų |
| Conditions | Computed physicochemical properties from PubChem (target compound) and structural estimation for comparator; no experimental measurement available. |
Why This Matters
The higher molecular weight and lipophilicity expand the accessible chemical space for target engagement, but may reduce aqueous solubility; procurement decisions must consider whether the simpler analog can serve as a negative control or whether the added functionality is essential for the biological question.
- [1] PubChem Compound Summary for CID 3279862 (target) and CID 136472 (5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide). National Center for Biotechnology Information (2025). View Source
